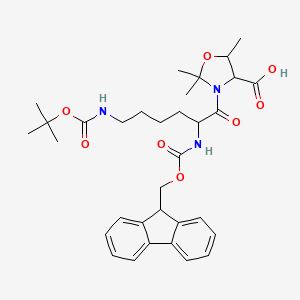

Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDJVRHKPYPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemical synthesis of complex, lengthy, or aggregation-prone peptides represents a significant bottleneck in drug discovery and development. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these challenges.[1] By introducing a temporary "kink" in the peptide backbone during solid-phase peptide synthesis (SPPS), it effectively disrupts the formation of secondary structures that lead to on-resin aggregation.[2][3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and experimental protocols for this compound, highlighting its pivotal role in enabling the synthesis of advanced therapeutic peptides, cyclic peptides, and other complex peptide-based constructs.[4][5]

Core Compound Data

This compound is a protected dipeptide composed of lysine (B10760008) and a modified threonine residue.[1] It is specifically designed to mitigate the aggregation of growing peptide chains during SPPS.[1][6] The molecule incorporates three critical protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butoxycarbonyl (Boc) group, and a pseudoproline (Psi(Me,Me)pro) moiety.[1]

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][5] |

| Molecular Weight | 609.7 g/mol (or 609.71/609.72 g/mol ) | [1][5][7] |

| CAS Number | 911838-56-7 | [5][7] |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥95% - 98% (HPLC) | [1][5] |

| Solubility | Soluble in common SPPS solvents like DMF and NMP | [1] |

| Optical Rotation | [a]D²⁵ = -17.5 ± 2.0º (c=1 in MeOH) | [5] |

| Storage Conditions | ≤ -4°C to 2-8°C | [5][7] |

Chemical Structure and Protecting Groups

The structure of this compound is defined by its strategic use of orthogonal protecting groups, which are essential for its function in stepwise peptide synthesis.

-

Fmoc (Fluorenylmethyloxycarbonyl): This base-labile protecting group is attached to the N-terminus of the lysine residue. Its removal under mild basic conditions (e.g., with piperidine) allows for the sequential addition of amino acids to the growing peptide chain.[1][]

-

Boc (tert-Butoxycarbonyl): This acid-labile group protects the ε-amino group of the lysine side chain, preventing it from participating in unwanted side reactions during peptide synthesis.[1][]

-

Psi(Me,Me)pro (Pseudoproline): This moiety is a five-membered oxazolidine (B1195125) ring formed from the threonine residue and acetone.[1] It introduces a proline-like kink into the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[2][4] This protection is temporary and the native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[7][9]

Caption: Chemical structure of this compound.

Mechanism of Action in Peptide Synthesis

During SPPS, growing peptide chains, particularly those containing hydrophobic residues, have a tendency to aggregate on the solid support. This aggregation hinders the accessibility of reagents to the reactive sites, leading to incomplete coupling reactions and lower yields.

This compound addresses this issue by introducing a temporary proline-like kink into the peptide backbone.[4] This conformational disruption breaks the regular hydrogen bonding patterns that lead to the formation of β-sheet secondary structures, which are a primary cause of aggregation.[2] By preventing aggregation, the peptide chain remains well-solvated and accessible for subsequent coupling and deprotection steps, significantly improving the efficiency and success rate of the synthesis.[3][4]

Applications in Research and Drug Development

The use of this compound is particularly advantageous in the synthesis of:

-

Long and Complex Peptides: It enables the synthesis of peptides that were previously difficult or impossible to obtain using standard SPPS methods.[4]

-

Aggregation-Prone Sequences: It has been successfully used in the synthesis of challenging peptides known for their high aggregation propensity, such as Human Amylin (hAmylin) and RANTES.[4][9]

-

Cyclic Peptides: The pre-organization of the linear peptide by the pseudoproline kink can facilitate more efficient cyclization reactions.[4]

-

Peptide-Based Therapeutics: By improving the reliability of peptide synthesis, this building block aids in the development of novel peptide-based drugs.[5][10]

Experimental Protocols

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. It is used to replace a Lys-Thr dipeptide sequence within the target peptide.

General Coupling Protocol:

-

Resin Preparation: The synthesis is performed on a suitable solid support (e.g., Wang resin, Rink amide resin) which has been pre-loaded with the first amino acid.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[11]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.[11]

-

Coupling:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (e.g., 0.9 equivalents) in an appropriate solvent like DMF.[1]

-

Add a base, such as diisopropylethylamine (DIPEA) (typically 2-4 equivalents), to the solution.[1]

-

Add the activation mixture to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

-

-

Washing: The resin is washed extensively with DMF and other solvents (e.g., DCM) to remove unreacted reagents and byproducts.

-

Cycle Repetition: The Fmoc deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence.

Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups (Boc and the pseudoproline moiety) are removed simultaneously.

General Cleavage Protocol:

-

Resin Preparation: The peptide-bound resin is washed with DCM and dried under vacuum.

-

Cleavage Cocktail: A cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT)) is prepared. A common mixture is TFA/TIS/Water/EDT (95:2.5:2.5:2.5, v/v/v/v).

-

Cleavage Reaction: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. During this step, the acid-labile Boc group and the oxazolidine ring of the pseudoproline are cleaved, regenerating the native threonine residue.[7][9]

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly effective and versatile tool for modern peptide chemistry. By temporarily introducing a proline-like kink into the peptide backbone, it efficiently disrupts aggregation during solid-phase peptide synthesis, leading to higher yields and purities of complex peptides.[1] Its compatibility with standard SPPS protocols makes it a straightforward and valuable addition to the synthetic chemist's toolbox, enabling the creation of peptides that are crucial for advancing drug discovery and biomedical research.[5]

References

- 1. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chempep.com [chempep.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pseudoproline - Wikipedia [en.wikipedia.org]

- 7. Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH Novabiochem 911838-56-7 [sigmaaldrich.com]

- 9. bachem.com [bachem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Peptide Synthesis [bio-protocol.org]

An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative that has become an indispensable tool in modern solid-phase peptide synthesis (SPPS). Its unique chemical structure, incorporating a pseudoproline moiety, effectively mitigates the pervasive problem of peptide chain aggregation, particularly in "difficult" sequences. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of this compound. Detailed experimental protocols for its use, quantitative data on its efficacy, and its role in the synthesis of peptides for studying signaling pathways and for drug development are presented.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for a vast array of research and therapeutic applications. However, the synthesis of long, hydrophobic, or otherwise aggregation-prone peptide sequences often presents significant challenges, leading to low yields and purification difficulties.[1] this compound is a rationally designed building block that directly addresses this issue. By introducing a temporary "kink" in the peptide backbone, it disrupts the formation of secondary structures that lead to on-resin aggregation.[2]

Chemical Properties and Structure

This compound is a dipeptide composed of lysine (B10760008) and a modified threonine residue. Its structure incorporates three critical protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus of the dipeptide, allowing for sequential addition of amino acids in the standard Fmoc-based SPPS strategy.[3]

-

Boc (tert-butoxycarbonyl): An acid-labile protecting group on the ε-amino group of the lysine side chain, preventing unwanted side reactions.[4]

-

Psi(Me,Me)pro (Dimethyl-pseudoproline): A temporary, acid-labile oxazolidine (B1195125) ring formed between the backbone nitrogen and the side-chain hydroxyl group of threonine. This is the key to its function.

| Property | Value |

| Molecular Formula | C₃₃H₄₃N₃O₈ |

| Molecular Weight | 609.71 g/mol [5] |

| Appearance | White to off-white powder[6] |

| Purity | Typically ≥97% (HPLC)[4] |

| Solubility | Soluble in common SPPS solvents such as DMF and NMP. |

| Storage | 2-8°C[5] |

Mechanism of Action: Overcoming Peptide Aggregation

During SPPS, growing peptide chains can adopt β-sheet-like secondary structures, leading to intermolecular aggregation. This aggregation hinders the accessibility of the N-terminus for subsequent coupling reactions and deprotection steps, resulting in truncated and deletion sequences.

The pseudoproline moiety in this compound introduces a conformational bend in the peptide backbone, similar to that of a proline residue.[7] This "kink" disrupts the formation of regular secondary structures, thereby preventing peptide chain aggregation.[8] The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin, regenerating the native threonine residue.[1]

References

- 1. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2011095989A3 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Pillars of Peptide Synthesis: An In-depth Technical Guide to Fmoc and Boc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the myriad of strategies developed, two have emerged as the cornerstones of modern solid-phase peptide synthesis (SPPS): the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups. This technical guide provides a comprehensive examination of these two preeminent strategies, offering a deep dive into their core chemical principles, comparative quantitative data, detailed experimental protocols, and potential pitfalls, tailored for professionals in the field of peptide research and drug development.

Fundamental Principles: A Dichotomy of Lability

The primary distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group, which dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions. This concept of "orthogonality," the ability to selectively remove one type of protecting group in the presence of others, is fundamental to multi-step peptide synthesis.[][2]

The Fmoc Strategy: The Fmoc group is a base-labile protecting group, typically removed by a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the use of acid-labile protecting groups for the side chains of amino acids, which can be removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[] The milder conditions for α-amino deprotection make the Fmoc strategy particularly suitable for the synthesis of peptides containing sensitive modifications.

The Boc Strategy: In contrast, the Boc group is an acid-labile protecting group.[4] Its removal is achieved through treatment with a moderately strong acid, such as TFA.[5] Consequently, the side-chain protecting groups must be stable to these conditions and are typically removed with a much stronger acid, such as hydrofluoric acid (HF), during the final cleavage step. The repetitive acid treatments in the Boc strategy can be advantageous for synthesizing long or aggregation-prone peptides by helping to disrupt secondary structures.

Comparative Analysis of Fmoc and Boc Strategies

The choice between Fmoc and Boc chemistry is often dictated by the specific requirements of the peptide being synthesized, including its length, sequence, and any post-translational modifications. Below is a comparative summary of the key characteristics of each strategy.

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amino Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Tert-butoxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM)[5] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl)[2] |

| Final Cleavage | Strong acid (e.g., TFA)[] | Very strong acid (e.g., HF)[6] |

| Orthogonality | High degree of orthogonality[] | Quasi-orthogonal[2] |

| Suitability for Sensitive Residues | High[] | Moderate |

| Automation Compatibility | High | Moderate |

| Cost of Amino Acid Derivatives | Generally higher | Generally lower |

Quantitative Data Presentation

The efficiency of peptide synthesis is a multifactorial issue, with coupling and deprotection steps being critical. The following tables provide a summary of quantitative data related to these processes for both Fmoc and Boc strategies.

Deprotection Kinetics

The rate of deprotection is crucial for an efficient synthesis cycle. Incomplete deprotection can lead to deletion sequences, while overly harsh conditions can cause side reactions.

Table 1: Fmoc Deprotection Kinetics with Piperidine in DMF [7]

| Piperidine Concentration (v/v) | Half-life (t½) of Fmoc-Val Deprotection |

| 20% | ~6-7 seconds |

| 5% | ~10.4 minutes[8] |

Table 2: Boc Deprotection Kinetics

| Acid | Concentration | Observations |

| HCl in Toluene/Propan-2-ol | Varies | Second-order dependence on HCl concentration[9] |

| Trifluoroacetic Acid (TFA) | Varies | Inverse kinetic dependence on trifluoroacetate (B77799) concentration[9] |

Coupling Efficiency

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, especially with sterically hindered amino acids.

Table 3: Comparative Coupling Efficiency of Reagents in Fmoc SPPS (Representative Data) [4]

| Coupling Reagent | Class | Typical Coupling Time (min) | Representative Yield (%) |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 |

| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 |

| HATU | Aminium/Uronium Salt | 15 - 60 | > 99 |

| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 |

| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 |

Table 4: Coupling Efficiency of Amino Acids in Boc SPPS (Qualitative Ranking of Difficulty) [10]

| Difficulty | Carboxyl-Reacting Amino Acids | Amine-Reacting Residues |

| Most Difficult | Histidine, Threonine, Arginine, Valine, Isoleucine, Glutamine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |

Experimental Protocols

The following sections provide detailed, generalized protocols for manual solid-phase peptide synthesis using both Fmoc and Boc strategies.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.[6]

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.[11]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).[12]

5. Washing:

-

Wash the resin with DMF (3-5 times).

6. Repeat Synthesis Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

-

Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.[13]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Collect the crude peptide by centrifugation and dry under vacuum.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Merrifield resin to yield a C-terminal carboxylic acid.

1. Resin Swelling:

-

Place the Merrifield resin in a reaction vessel.

-

Add DCM to swell the resin for at least 30 minutes.

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 2-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-20 minutes.[14]

3. Washing:

-

Wash the resin with DCM (3-5 times).

4. Neutralization:

-

Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 5-10 minutes.

-

Drain the neutralization solution and wash with DCM (3-5 times).

5. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., DIC/HOBt) in DCM or DMF.[15]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion (e.g., Kaiser test).

6. Washing:

-

Wash the resin with DCM and DMF.

7. Repeat Synthesis Cycle:

-

Repeat steps 2-6 for each subsequent amino acid.

8. Final Cleavage:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours.[14]

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate and wash the crude peptide with cold diethyl ether.

-

Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of Fmoc and Boc protecting groups.

Experimental Workflows

Caption: Comparative workflow of a single cycle in Fmoc and Boc SPPS.

Orthogonality of Protecting Groups

Caption: Orthogonality of protecting groups in Fmoc and Boc SPPS.

Side Reactions and Mitigation Strategies

Both Fmoc and Boc SPPS are susceptible to side reactions that can impact the purity and yield of the final peptide. Understanding these potential issues is crucial for troubleshooting and optimizing synthesis protocols.

Common Side Reactions in Fmoc SPPS

-

Diketopiperazine Formation: Particularly prevalent at the dipeptide stage, where the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This can be minimized by using sterically hindered resins or by coupling the first two amino acids as a dipeptide unit.[5]

-

Aspartimide Formation: The side-chain carboxyl group of aspartic acid can undergo intramolecular cyclization to form a stable aspartimide, especially in the presence of base. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening. The addition of HOBt to the piperidine deprotection solution can help suppress this side reaction.[16]

-

Racemization: While generally low with modern coupling reagents, racemization can occur, particularly with sensitive amino acids like histidine and cysteine. Careful selection of coupling reagents and additives is essential.[]

Common Side Reactions in Boc SPPS

-

t-Butylation: The t-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The use of scavengers in the deprotection and cleavage cocktails is critical to prevent this.[17]

-

Aspartimide Formation: Similar to Fmoc SPPS, aspartimide formation can occur under acidic conditions, leading to byproducts.[5]

-

Chain Termination: Incomplete deprotection or coupling can lead to the termination of the growing peptide chain.

-

Deletion Mutants: Incomplete coupling can result in the omission of one or more amino acids from the final peptide sequence.

Conclusion

The choice between Fmoc and Boc solid-phase peptide synthesis is a nuanced decision that depends on a multitude of factors, including the target peptide's characteristics, the scale of synthesis, and available resources. The Fmoc strategy, with its milder deprotection conditions and high degree of orthogonality, has become the dominant methodology in modern peptide synthesis, especially for complex and modified peptides.[13] However, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long and challenging sequences prone to aggregation. A thorough understanding of the chemical principles, quantitative parameters, and potential side reactions of both strategies, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals to successfully and efficiently synthesize peptides of high purity and yield.

References

- 2. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. csbiochina.com [csbiochina.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. wernerlab.weebly.com [wernerlab.weebly.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly for long or "difficult" sequences prone to aggregation. By inducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of secondary structures that can hinder coupling efficiency and reduce yields. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, characterization data, and its application in peptide synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research and therapeutic applications. However, the synthesis of long or hydrophobic peptides is often hampered by on-resin aggregation, leading to incomplete reactions and challenging purifications. Pseudoproline dipeptides, such as this compound, were developed to mitigate these issues. The oxazolidine (B1195125) ring of the pseudoproline moiety, formed from the threonine residue, mimics the structure of proline and disrupts the hydrogen-bonding patterns that lead to β-sheet formation and aggregation.[1][2] This guide details the chemical synthesis and characterization of this valuable synthetic tool.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the threonine-derived pseudoproline monomer, followed by the coupling of Fmoc-Lys(Boc)-OH.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid (H-Thr(Psi(Me,Me)pro)-OH)

-

Reaction Setup: Suspend L-Threonine (1 eq.) in acetone.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reagent Addition: Add 2,2-dimethoxypropane (1.5 eq.).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Neutralize the reaction with a suitable base (e.g., triethylamine). The product can be isolated by evaporation of the solvent and precipitation or crystallization.

Step 2: Synthesis of this compound

-

Activation of Fmoc-Lys(Boc)-OH: In a reaction vessel, dissolve Fmoc-Lys(Boc)-OH (1 eq.) and HATU (1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 eq.) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.

-

Coupling: Add H-Thr(Psi(Me,Me)pro)-OH (1.1 eq.) to the activated Fmoc-Lys(Boc)-OH solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or HPLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel.

Characterization and Quantitative Data

The successful synthesis of this compound is confirmed by various analytical techniques.

| Property | Value | Reference |

| CAS Number | 911838-56-7 | [3] |

| Molecular Formula | C33H43N3O8 | |

| Molecular Weight | 609.71 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Purity (HPLC) | ≥95% | [5] |

| Storage | 2-8°C | [6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a dipeptide building block in Fmoc-based SPPS to overcome aggregation.

SPPS Workflow

Caption: General workflow for the incorporation of this compound in SPPS.

Recommended Coupling Protocol in SPPS

-

Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Dipeptide Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

-

Coupling: Add the activated dipeptide solution to the deprotected resin and couple for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

-

Continuation: Proceed with the deprotection of the Fmoc group from the newly added dipeptide to continue the peptide chain elongation.

Conclusion

This compound is a highly effective tool for improving the efficiency of solid-phase peptide synthesis, particularly for sequences prone to aggregation. Its synthesis, while requiring careful execution of the pseudoproline formation and subsequent coupling, provides a valuable building block that can significantly enhance the yield and purity of complex peptides. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development.

References

An In-Depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: Solubility and Stability for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of the pseudoproline dipeptide, Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH. This specialized building block is instrumental in modern solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation.

Introduction

The chemical synthesis of long, complex, or hydrophobic peptides is often hindered by the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. Pseudoproline dipeptides, such as this compound, are designed to mitigate these issues. By introducing a temporary "kink" into the peptide backbone, the oxazolidine (B1195125) ring of the pseudoproline disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[1][2] This guide details the solubility and stability characteristics of this reagent, providing researchers with the necessary information for its effective use.

Physicochemical and Structural Properties

This compound is a dipeptide derivative where the threonine residue is modified to form a dimethyl-oxazolidine ring, and the lysine (B10760008) residue is protected at its N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at its side-chain with a tert-butoxycarbonyl (Boc) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₃H₄₃N₃O₈ | [3] |

| Molecular Weight | 609.71 g/mol | [3] |

| Appearance | White to off-white powder | [1][4] |

| Purity (by HPLC) | ≥ 97.0% | [4] |

| Optical Rotation | [a]D²⁵ = -17.5 ± 2.0º (c=1 in MeOH) | [1] |

| Storage Temperature | 2-8°C |

Solubility

The primary function of the pseudoproline moiety is to enhance the solubility of the peptide chain during synthesis.[1] Consequently, the dipeptide building block itself is readily soluble in the polar aprotic solvents typically used in SPPS.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF, can enhance solvation.[5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A strong polar aprotic solvent. |

While precise quantitative solubility data is not readily published, the compound is designed to be used at standard concentrations (e.g., 0.1 M to 0.5 M) in SPPS protocols without solubility issues.

Chemical Stability

The stability of this compound is defined by the lability of its protecting groups under specific chemical conditions, which is fundamental to its application in Fmoc-based SPPS.

Table 3: Stability of Protecting Groups and the Pseudoproline Moiety

| Moiety | Conditions for Cleavage | Stable Under |

| Fmoc Group | Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF) | Acidic conditions (e.g., TFA) |

| Boc Group | Acidic conditions (e.g., TFA) | Basic conditions (e.g., 20% piperidine in DMF)[6][7] |

| Oxazolidine Ring (Pseudoproline) | Strong acidic conditions (e.g., TFA during final cleavage) | Basic conditions used for Fmoc removal |

This orthogonal stability allows for the selective removal of the Fmoc group at each cycle of peptide synthesis, while the Boc group and the pseudoproline ring remain intact until the final cleavage and deprotection step. The native threonine residue is regenerated upon treatment with trifluoroacetic acid (TFA).

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound, as well as its application in peptide synthesis.

Protocol for Determining Quantitative Solubility

This protocol outlines a method to determine the solubility of the dipeptide in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of the dipeptide (e.g., 20 mg) to a known volume of solvent (e.g., 1 mL) in a vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL).

-

Dilute the supernatant with a known volume of a suitable solvent to a concentration within the linear range of the HPLC detector.

-

-

Analysis:

-

Inject the diluted sample onto a calibrated HPLC system.

-

Determine the concentration of the dipeptide in the diluted sample by comparing its peak area to a standard curve.

-

Calculate the original concentration in the supernatant to determine the solubility in mg/mL or M.

-

Protocol for Assessing Chemical Stability (Forced Degradation)

This protocol describes a forced degradation study to identify potential degradation pathways and to assess the intrinsic stability of the dipeptide under various stress conditions.[8][9]

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

-

Water bath or incubator

-

UV lamp for photostability testing

-

HPLC-MS system for analysis

Procedure:

-

Sample Preparation: Prepare stock solutions of the dipeptide in a suitable solvent (e.g., acetonitrile/water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at 60°C.

-

Photostability: Expose the stock solution to UV light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method (a method that separates the intact dipeptide from its degradation products).

-

Quantify the peak area of the intact dipeptide at each time point.

-

Use HPLC-MS to identify the mass of any significant degradation products to elucidate degradation pathways.

-

Calculate the percentage of the remaining intact dipeptide at each time point to determine the degradation rate.

-

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA or OxymaPure)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

DMF (for washing)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the dipeptide.

-

Add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc and pseudoproline protecting groups, regenerating the native threonine residue.

Visualizations of Workflows

The following diagrams illustrate the key experimental and logical workflows associated with this compound.

Caption: Generalized synthetic workflow for this compound.

Caption: Experimental workflow for incorporating the dipeptide in SPPS.

Caption: Workflow for the quantitative determination of solubility.

Caption: Workflow for assessing chemical stability via forced degradation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. peptide.com [peptide.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. peptide.com [peptide.com]

- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

An In-depth Technical Guide to CAS Number 911838-56-7: A Key Enabler in Synthetic Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 911838-56-7 is Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH, a highly specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and application in the synthesis of complex and aggregation-prone peptides. The strategic incorporation of this pseudoproline dipeptide is a key enabling technology for accessing peptide sequences that were previously considered intractable, thereby expanding the horizons of peptide-based therapeutics and research.

Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH belongs to a class of reagents known as pseudoproline dipeptides. These molecules are designed to temporarily and reversibly introduce a "kink" in the growing peptide chain during SPPS. This structural disruption effectively mitigates the formation of intermolecular hydrogen bonds that lead to beta-sheet formation and subsequent peptide aggregation on the solid support.[1][2] The consequence is a significant improvement in the efficiency of coupling and deprotection steps, leading to higher yields and purities of the final peptide product.[2]

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH is fundamental to its effective application in peptide synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 911838-56-7 | [3] |

| Molecular Formula | C₃₃H₄₃N₃O₈ | [3][4] |

| Molecular Weight | 609.71 g/mol | [3][5] |

| Appearance | White to off-white powder | [6] |

| Purity (HPLC) | ≥ 97.0% | [6] |

| Optical Rotation α 25/D | -19.5 to -15.5 ° (c=1 in methanol) | [6] |

| Solubility | Soluble in DMF and NMP | |

| Storage Temperature | 2-8°C | [3] |

Mechanism of Action in Solid-Phase Peptide Synthesis

During Fmoc-based SPPS, the elongation of the peptide chain can be hampered by the tendency of certain sequences to adopt secondary structures, primarily beta-sheets. This leads to intermolecular aggregation of peptide chains on the resin, which physically obstructs the reactive sites and prevents complete coupling and deprotection reactions.

The core of Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH's utility lies in its threonine residue, which is reversibly protected as a dimethyloxazolidine ring. This five-membered ring structure mimics the conformational constraints of proline, hence the term "pseudoproline". The introduction of this proline-like kink disrupts the regular backbone geometry necessary for beta-sheet formation.[1][2] The native threonine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3]

References

The Strategic Application of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Difficult Peptide Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, is often challenged by "difficult sequences" prone to on-resin aggregation. This aggregation, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete reactions, low yields, and complex purification profiles. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a powerful strategic tool to mitigate these issues. By introducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of deleterious secondary structures, thereby enhancing solvation, improving reaction kinetics, and significantly increasing the yield and purity of the final peptide product. This technical guide provides an in-depth overview of the mechanism of action, applications, and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS).

Introduction to Difficult Peptide Sequences and the Role of Pseudoproline Dipeptides

Difficult peptide sequences are characterized by their propensity to aggregate during SPPS. This phenomenon is particularly prevalent in long peptides (>30 amino acids) and those rich in hydrophobic residues.[1] Aggregation can lead to a number of synthetic challenges, including poor solvation of the growing peptide chain, hindered access of reagents to the reactive N-terminus, and consequently, incomplete acylation and deprotection steps.[2]

Pseudoproline dipeptides, such as this compound, are synthetic building blocks designed to overcome these challenges.[3] They are dipeptides where the serine or threonine residue is reversibly protected as an oxazolidine (B1195125) ring.[4] This modification introduces a proline-like kink into the peptide backbone, which disrupts the formation of inter-chain hydrogen bonds responsible for aggregation.[1][3] The native threonine residue is fully regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5]

Mechanism of Action: Disrupting Aggregation

The efficacy of this compound lies in its ability to alter the conformation of the growing peptide chain. The oxazolidine ring of the pseudoproline moiety mimics the structure of proline, inducing a bend or "kink" in the peptide backbone.[3] This conformational disruption prevents the peptide from adopting the extended β-sheet structures that are a primary cause of aggregation.[6] By inhibiting aggregation, the peptide chain remains well-solvated and accessible to reagents, leading to more efficient and complete coupling and deprotection reactions.[4]

Quantitative Impact on Peptide Synthesis

The incorporation of this compound can have a dramatic impact on the synthesis of difficult peptides. While specific results are sequence-dependent, the literature reports significant improvements in both crude purity and overall yield. Peptides that are nearly impossible to synthesize using standard Fmoc-SPPS can often be obtained in high purity and yield with the strategic insertion of one or more pseudoproline dipeptides.[7]

Table 1: Representative Comparison of SPPS Outcomes for a Difficult Peptide Sequence

| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Comments |

| Standard Fmoc-SPPS | <10 | <1 | Multiple deletion products observed; significant aggregation. |

| SPPS with this compound | >70 | 25-35 | Major peak corresponds to the desired product; purification is feasible. |

Note: The data presented in this table is illustrative and based on qualitative descriptions of improved outcomes from the cited literature. Actual results will vary depending on the specific peptide sequence and synthesis conditions.

Case Study: Synthesis of Human Amylin (hIAPP)

Human Amylin (hIAPP) is a 37-residue peptide notorious for its high aggregation propensity, making its synthesis by standard Fmoc-SPPS extremely challenging.[7] Reports indicate that syntheses using conventional methods often yield only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides has been shown to enable the successful synthesis of hIAPP with high yield and purity.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this pseudoproline dipeptide involves two key steps: the formation of the threonine pseudoproline monomer and its subsequent coupling to Fmoc-Lys(Boc)-OH.

Step 1: Formation of the Threonine Pseudoproline Monomer (Thr(Psi(Me,Me)pro)-OH)

-

Suspend L-Threonine in a suitable solvent such as acetone.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the formation of the oxazolidine ring is complete, as monitored by thin-layer chromatography (TLC).

-

Isolate and purify the resulting Thr(Psi(Me,Me)pro)-OH.

Step 2: Coupling with Fmoc-Lys(Boc)-OH

-

Dissolve Fmoc-Lys(Boc)-OH and the purified Thr(Psi(Me,Me)pro)-OH in an appropriate solvent, such as dimethylformamide (DMF).

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA).

-

Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

-

Purify the final product, this compound, typically by flash chromatography.

Incorporation of this compound into a Peptide Sequence via SPPS

The following is a general protocol for the incorporation of the pseudoproline dipeptide into a growing peptide chain on a solid support.

Materials and Reagents:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with the growing peptide chain

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine, DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solvents for HPLC purification (e.g., acetonitrile, water, TFA)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve this compound (1.5-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 1.5-3 equivalents) in DMF.

-

Add DIPEA (3-6 equivalents) to the solution to activate the dipeptide.

-

Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all protecting groups, including the oxazolidine ring of the pseudoproline, to regenerate the native threonine.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. By temporarily introducing a conformational kink in the peptide backbone, it effectively disrupts on-resin aggregation, leading to significant improvements in crude purity and overall yield. For researchers, scientists, and drug development professionals working with long, hydrophobic, or otherwise aggregation-prone peptides, the strategic incorporation of this and other pseudoproline dipeptides can be the key to a successful synthesis.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

applications of pseudoproline dipeptides in medicinal chemistry

Quantitative Impact on Peptide Synthesis

The incorporation of pseudoproline dipeptides offers dramatic improvements in the synthesis of "difficult sequences." While the exact enhancement is sequence-dependent, the literature provides compelling case studies.

Case Study: Human Islet Amyloid Polypeptide (hIAPP / Amylin)

Human Amylin is a 37-residue peptide hormone notorious for its high aggregation propensity, making its synthesis via standard Fmoc SPPS exceptionally challenging.

| Peptide Sequence | Synthesis Strategy | Crude Product Outcome | Reference |

| hAmylin (8-37) | Standard Fmoc SPPS | Only traces of the desired peptide detected. | |

| hAmylin (8-37) | Fmoc SPPS with Pseudoproline Dipeptides | High yield and purity, enabling straightforward purification. | |

| Full-Length hAmylin (1-37) | Standard Fmoc SPPS | Synthesis is nearly impossible due to severe aggregation. | |

| Full-Length hAmylin (1-37) | Optimized Fmoc SPPS with a single Pseudoproline Dipeptide | High yield of the desired non-oxidized peptide. |

The use of pseudoproline dipeptides transforms the synthesis of hIAPP from a near-impossible endeavor to a feasible process that yields a high-purity crude product suitable for subsequent disulfide bond formation and purification.

General Improvements

For highly aggregated sequences, the insertion of a single pseudoproline dipeptide can lead to as much as a 10-fold increase in product yield . This enhancement stems from improved acylation and deprotection kinetics, which also results in purer crude products that are easier to purify via HPLC, leading to higher recovery of the final product.

Key Applications in Medicinal Chemistry

The benefits of pseudoproline dipeptides extend beyond simply overcoming synthetic challenges. They are a versatile tool in the design and creation of complex peptide-based therapeutics.

Workflow for SPPS Incorporating Pseudoproline Dipeptides

Mechanism of Aggregation Prevention

The core benefit of pseudoproline dipeptides lies in their ability to disrupt the secondary structures that cause aggregation.

-

Synthesis of Long and "Difficult" Peptides: This is the primary application. Pseudoprolines enable the synthesis of peptides longer than 40 amino acids and those rich in hydrophobic residues, which would otherwise be inaccessible.

-

Facilitation of Peptide Cyclization: The kink induced by the pseudoproline pre-organizes the linear peptide into a conformation favorable for ring closure. This can accelerate the cyclization reaction and significantly increase the yield of the desired cyclic peptide.

-

Peptidomimetic Design: Pseudoprolines can serve as proline isosteres, allowing for the modulation of a peptide's conformational properties to enhance its biological activity or metabolic stability.

-

Improved Fragment Condensation: Peptide fragments containing a C-terminal pseudoproline exhibit enhanced solubility and can be coupled with a minimal risk of racemization, improving the efficiency of convergent synthesis strategies.

-

Prevention of Side Reactions: Strategic placement of a pseudoproline dipeptide can prevent certain side reactions, such as the formation of aspartimide.

Detailed Methodologies: A Practical Guide

Successful implementation of pseudoproline dipeptides requires adherence to established protocols for solid-phase peptide synthesis.

General Guidelines for Use

-

Positioning: For maximum benefit, space pseudoproline dipeptides 5-6 residues apart. A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a native proline. It is often advantageous to place them just before a known hydrophobic or aggregation-prone region.

-

Coupling: Pseudoproline dipeptides are incorporated using standard coupling reagents. No specialized equipment is needed.

-

Resin Choice: The benefits of pseudoproline dipeptides are amplified when used with low-aggregation resins, such as those based on polyethylene (B3416737) glycol (PEG).

Experimental Protocol: Manual Fmoc SPPS of a Generic Peptide

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating a pseudoproline dipeptide.

1. Materials and Reagents:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids and Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Coupling Reagent: 0.5 M solution of HATU in DMF

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

2. Synthesis Cycle:

-

Resin Swelling: Swell the resin in DMF within a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution. Agitate for 3 minutes.

-

Drain and add a fresh portion of the deprotection solution. Agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Coupling (Standard Residue):

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Confirm coupling completion with a negative Kaiser test.

-

-

Pseudoproline Dipeptide Coupling:

-

Follow the deprotection step as described above.

-

In a separate vial, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the mixture for 2 hours.

-

Wash the resin as described for standard coupling.

-

-

Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid.

3. Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

-

Agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline ring back to its native serine or threonine residue.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Pellet the peptide via centrifugation, decant the ether, and wash the pellet twice more with cold ether.

-

Dry the crude peptide pellet under vacuum.

4. Purification and Analysis:

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

-

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Conclusion

Pseudoproline dipeptides are an indispensable tool in modern medicinal chemistry, providing a robust and effective solution to the long-standing problem of peptide aggregation during solid-phase synthesis. Their ability to act as temporary, traceless "kink" inducers enhances solubility, improves coupling efficiency, and dramatically increases the yield and purity of complex peptides. By enabling the synthesis of previously inaccessible sequences, pseudoproline dipeptides are accelerating the discovery and development of novel peptide-based therapeutics. Careful strategic placement and adherence to optimized protocols, as outlined in this guide, will allow researchers to fully leverage the power of this important synthetic tool.

A Technical Guide to Bioconjugation Leveraging Peptides Synthesized with Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex, aggregation-prone peptides is a significant hurdle in the development of novel therapeutics and research tools. Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a robust solution to this challenge by disrupting on-resin aggregation during solid-phase peptide synthesis (SPPS), thereby improving synthesis yield and purity. Beyond its role as a synthetic enabler, the incorporation of this dipeptide provides a strategic advantage for subsequent bioconjugation. The orthogonally protected lysine (B10760008) residue, unmasked during final cleavage, serves as a specific handle for the covalent attachment of various molecular entities, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs). This guide provides an in-depth overview of the principles, experimental protocols, and applications of using peptides synthesized with Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH for bioconjugation.

The Core Principle: Orthogonal Protection for Site-Specific Bioconjugation

The utility of Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH in bioconjugation is rooted in the concept of orthogonal protecting groups. In peptide synthesis, orthogonal protecting groups are chemical moieties that can be removed under distinct conditions without affecting other protecting groups on the peptide chain.[1][2] This allows for the selective deprotection and modification of specific amino acid side chains.

The dipeptide Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH features three key protecting groups with different lability:

-

Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amine of the lysine. It is base-labile and removed at each step of peptide elongation using a mild base like piperidine (B6355638).[3][4]

-

Ψ(Me,Me)pro (Pseudoproline): A temporary, acid-labile protection of the threonine backbone. It is formed by creating an oxazolidine (B1195125) ring from the threonine's hydroxyl and amino groups.[5][6] This moiety disrupts secondary structure formation, preventing aggregation.[5] It is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), regenerating the native threonine residue.[3]

-

Boc (tert-butyloxycarbonyl): Protects the ε-amine of the lysine side chain. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA.[3][7]

This orthogonal scheme ensures that the lysine side chain's primary amine remains protected throughout the peptide synthesis and is only revealed during the final cleavage from the resin. This freshly deprotected amine then becomes a specific site for conjugation in solution.

Application in the Synthesis of "Difficult" Peptides: A Case Study of Human Islet Amyloid Polypeptide (hIAPP)

Human Islet Amyloid Polypeptide (hIAPP), a 37-residue peptide, is notoriously prone to aggregation, making its synthesis by standard Fmoc-SPPS challenging.[2] The incorporation of pseudoproline dipeptides has been shown to dramatically improve the yield and purity of synthetic hIAPP.[2] hIAPP contains a lysine at position 1, making it a relevant model for demonstrating the principle of bioconjugation following synthesis with pseudoproline-containing building blocks.

Although the original studies on hIAPP synthesis with pseudoprolines focused on achieving the synthesis of the native peptide, the methodology readily allows for the production of a peptide primed for conjugation at the lysine residue.

| Parameter | Standard SPPS | SPPS with Pseudoproline Dipeptides |

| Peptide Target | Human Islet Amyloid Polypeptide (hIAPP) | Human Islet Amyloid Polypeptide (hIAPP) |

| Key Challenge | Severe on-resin aggregation | Mitigating on-resin aggregation |

| Result | Traces of desired product, large mixture of deletion peptides[2] | High yield and purity, enabling further study[2] |

| Reported Yield | Very low / unsuccessful | ~15-30% (typical for complex peptides) |

Note: Specific yield data for hIAPP synthesis using Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH is not explicitly detailed in the cited literature, but the successful synthesis implies a significant improvement over standard methods. The yield provided is a general estimate for difficult peptides synthesized with aggregation-disrupting elements.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide

This protocol is a generalized procedure for manual or automated SPPS on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids

-

Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

For the incorporation of Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH, use the same procedure as for a standard dipeptide.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and pseudoproline protecting groups simultaneously.

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Solution-Phase Bioconjugation to Lysine ε-Amine

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye) to the primary amine of the lysine side chain.

Materials:

-

Purified, lyophilized peptide with a free lysine side chain.

-

NHS ester-activated molecule (e.g., Biotin-NHS, FITC-NHS).

-

Solvent: Anhydrous DMF or DMSO.

-

Buffer: 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5).

-

Quenching solution: 1 M Tris-HCl or 1 M glycine.

Procedure:

-

Peptide Dissolution: Dissolve the purified peptide in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.

-

NHS Ester Dissolution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the NHS ester solution to the peptide solution while gently vortexing.

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

-

-

Quenching: (Optional) Add a small amount of quenching solution to consume any unreacted NHS ester.

-

Purification: Purify the peptide conjugate from excess labeling reagent and unconjugated peptide using RP-HPLC or size-exclusion chromatography (SEC).

-

Characterization: Confirm successful conjugation and purity by mass spectrometry (observing the mass shift corresponding to the added molecule) and HPLC.

| Parameter | Value/Condition | Rationale |

| Reaction pH | 8.3 - 8.5 | At this pH, the lysine ε-amine (pKa ~10.5) is sufficiently deprotonated and nucleophilic to react with the NHS ester, while hydrolysis of the NHS ester is minimized.[8] |

| Molar Excess of NHS Ester | 5- to 10-fold | Drives the reaction towards completion. |

| Reaction Time | 1 - 2 hours | Typically sufficient for high conjugation efficiency. Reaction progress can be monitored by HPLC. |

| Solvent for NHS Ester | Anhydrous DMF or DMSO | NHS esters are susceptible to hydrolysis, so an anhydrous organic solvent is required for the stock solution.[8] |

Conclusion

Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH is a powerful synthetic tool that extends beyond enabling the synthesis of difficult peptides. By strategically employing an orthogonal Boc protecting group on the lysine side chain, this dipeptide facilitates the production of peptides that are readily available for site-specific bioconjugation. The workflow presented—from SPPS using the pseudoproline dipeptide to final solution-phase conjugation—provides a reliable and efficient pathway for creating complex, functional biomolecules for applications ranging from basic research to the development of targeted therapeutics like ADCs. The ability to overcome synthetic challenges while simultaneously preparing a peptide for specific modification makes this a highly valuable building block in modern peptide chemistry.

References

- 1. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Pseudoproline - Wikipedia [en.wikipedia.org]

- 7. An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in Protein Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of protein engineering and drug development, the synthesis of complex, aggregation-prone peptides presents a significant hurdle. The advent of specialized chemical tools has been pivotal in surmounting these challenges. Among these, Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a highly effective solution for enhancing the efficiency and success rate of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of its structure, mechanism of action, and practical application, supported by quantitative data and detailed experimental protocols.

Core Principles and Mechanism of Action

This compound is a dipeptide building block where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine (B1195125) ring, mimicking the structure of proline.[1][2][3] This modification introduces a temporary "kink" in the growing peptide backbone.[1][4] The primary function of this structural perturbation is to disrupt the formation of inter-chain hydrogen bonds that lead to the formation of β-sheet secondary structures.[1][5] These β-sheets are a primary cause of on-resin aggregation, which can lead to poor coupling efficiencies, incomplete deprotection, and ultimately, failed syntheses or low yields of the desired peptide.[1][6][7]

The proline-like kink favors a cis-amide bond conformation over the typical trans-amide bond, effectively breaking the regular pattern required for β-sheet formation.[1] This disruption enhances the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling reactions.[1][5] The pseudoproline moiety is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under the strong acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid), regenerating the native threonine residue.[4][8]

Quantitative Impact on Peptide Synthesis

The incorporation of this compound has a demonstrably positive impact on the synthesis of "difficult" peptides. The following tables summarize the quantitative improvements reported in various contexts.

Table 1: Impact on Product Yield

| Peptide Type | Improvement with Pseudoproline | Reference |